molecular formula C12H15NO2 B1599752 Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate CAS No. 357426-12-1

Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate

Cat. No. B1599752
CAS RN: 357426-12-1
M. Wt: 205.25 g/mol
InChI Key: VLYNBHYMQUZEDV-UHFFFAOYSA-N
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Description

Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate, also known as MADIC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is a derivative of indene, which is a bicyclic hydrocarbon that is commonly used in the synthesis of pharmaceuticals and agrochemicals. In

Mechanism of Action

The mechanism of action of Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in cell growth and proliferation. Specifically, Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate has been found to inhibit the activity of the enzyme glycogen synthase kinase-3 beta (GSK-3β), which is involved in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects:
Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate has been found to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate has been found to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases such as Alzheimer's disease. Additionally, Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate has been found to have neuroprotective properties, making it a potential treatment for neurodegenerative diseases such as Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate in lab experiments is its relatively simple synthesis method. Additionally, Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate has been found to have low toxicity, making it a relatively safe compound to work with. However, one limitation of using Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate in lab experiments is its limited solubility in water, which may make it difficult to work with in certain applications.

Future Directions

There are several potential future directions for research on Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate. One area of interest is its potential as a treatment for neurodegenerative diseases such as Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate and its potential therapeutic applications. Finally, research is needed to develop more efficient synthesis methods for Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate, which may increase its potential for use in pharmaceutical applications.
In conclusion, Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate is a chemical compound with significant potential for therapeutic applications in a variety of fields. Its anti-cancer, anti-inflammatory, antioxidant, and neuroprotective properties make it a promising compound for further research. While there are some limitations to working with Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate in lab experiments, its relatively simple synthesis method and low toxicity make it a useful compound for scientific research.

Scientific Research Applications

Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate has been found to have a wide range of potential therapeutic applications. One area of interest is its potential as an anti-cancer agent. Studies have shown that Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-15-12(14)11-6-8(7-13)9-4-2-3-5-10(9)11/h2-5,8,11H,6-7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLYNBHYMQUZEDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C2=CC=CC=C12)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30458712
Record name Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30458712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate

CAS RN

357426-12-1
Record name Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30458712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5.79 g of 3-cyano-3-trimethylsilanyloxy-indan-1-carboxylic acid methyl ester (20.0 mmol, 1.0 equivalent) in 25 mL of methanol was added 5.71 g of p-toluenesulfonic acid monohydrate (30.0 mmol, 1.5 equivalent). The solution was stirred for 15 minutes and then 4.21 g of 20% palladium hydroxide on carbon, 50% wet by weight, (3.00 mmol, 0.15 equivalent) was added. The reaction mixture was subjected to hydrogenolysis at 50 psi of hydrogen over 24 hours. After this time, the reaction mixture was filtered through Celite and typically used filtrate in the next step (Example 60D). The isolation of the title compound was conducted as follows: the filtrate was concentrated in vacuo; the residue was partitioned between 30 mL of methylene chloride and 20 mL of a saturated aqueous solution of sodium carbonate; the aqueous layer was extracted with 15 mL of methylene chloride; the combined aqueous layers were washed with 40mL of a saturated aqueous solution of sodium chloride; the organic solution was dried over anhydrous sodium sulfate and concentrated to afford the title compound as an oil (3.65 g, 89%) with approximately a 10:1 ratio of diastereomers; (major diastereomer) 1H NMR (400 MHz, CDCl3): δ 7.43 (dd, J=6.9, 1.6 Hz, 1H), 7.29-7.25 (m, 3H), 4.09 (t, J=8.1 Hz, 1H), 3.80 (s, 3H), 3.31-3.24 (m, 1H), 3.14 (dd, J=12.8, 4.7 Hz, 1H), 2.98 (dd, J=12.8, 7.3 Hz, 1H), 2.62-2.52 (m, 1H), 2,31-2.42 (m, 1H), 1.3 (bs, 2H).
Name
3-cyano-3-trimethylsilanyloxy-indan-1-carboxylic acid methyl ester
Quantity
5.79 g
Type
reactant
Reaction Step One
Quantity
5.71 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.21 g
Type
catalyst
Reaction Step Three
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate
Reactant of Route 2
Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate
Reactant of Route 3
Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate
Reactant of Route 4
Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate
Reactant of Route 5
Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate
Reactant of Route 6
Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate

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